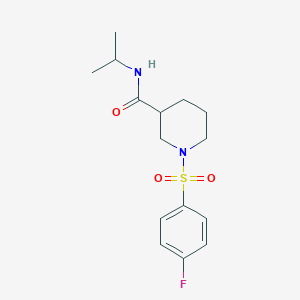
1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluorophenyl group and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the sulfonyl group is added via sulfonylation. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the sulfonyl group may contribute to its overall stability and reactivity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.
類似化合物との比較
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological properties, including antiviral and anticancer activities.
Fluorophenyl compounds: These compounds are characterized by the presence of a fluorophenyl group, which enhances their chemical stability and biological activity.
Uniqueness: 1-(4-Fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide stands out due to its unique combination of a piperidine ring, fluorophenyl group, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-4-3-9-18(10-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRDPAQJDICLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














